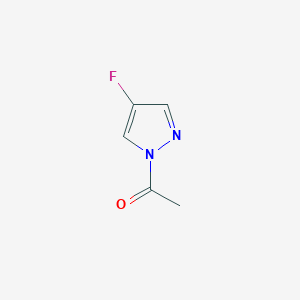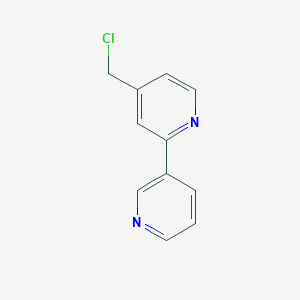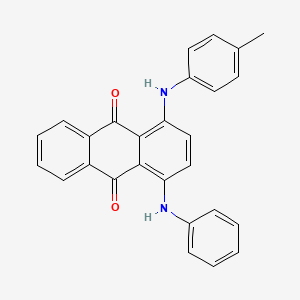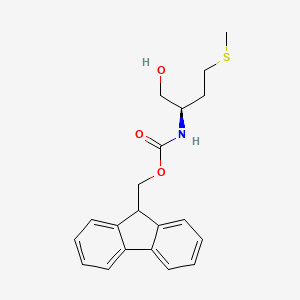
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenyl group, a hydroxybutyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.
Introduction of the Hydroxybutyl Group: The hydroxybutyl group can be synthesized through a series of reactions, including the reduction of a butanone derivative to form the corresponding alcohol.
Formation of the Carbamate Moiety: The carbamate group is typically introduced through the reaction of an amine with a chloroformate derivative.
Industrial Production Methods
Industrial production of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce the fluorenyl group to a more saturated hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone or butanoic acid derivatives.
Applications De Recherche Scientifique
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate: shares similarities with other fluorenyl carbamates and hydroxybutyl derivatives.
Fluorenylmethyl carbamate: Similar structure but lacks the hydroxybutyl group.
Hydroxybutyl carbamate: Similar structure but lacks the fluorenyl group.
Uniqueness
The uniqueness of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the fluorenyl and hydroxybutyl groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C20H23NO3S |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C20H23NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23)/t14-/m1/s1 |
Clé InChI |
NEUMQDFIIJNLGB-CQSZACIVSA-N |
SMILES isomérique |
CSCC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CSCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)



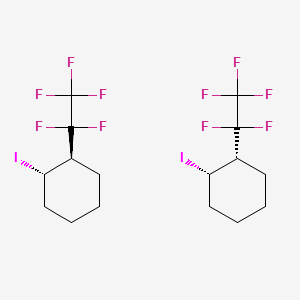
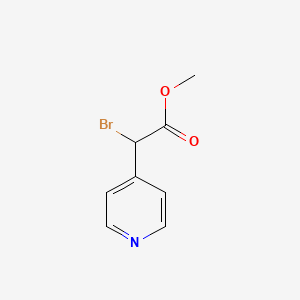
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)


